Dephostatin
Overview
Description
Dephostatin is a selective inhibitor of protein tyrosine phosphatases, including CD45 and SHPTP-1. It was originally isolated from the culture broth of a strain of Streptomyces MJ742-NF5. This compound is known for its role in signal transduction, neoplastic transformation, and the control of cell cycle progression by regulating tyrosine phosphorylation and dephosphorylation .
Preparation Methods
Dephostatin can be synthesized using a silyl protective group removable with hydrogen fluoride-sodium fluoride buffer without damaging the labile N-nitrosamino group . The compound is soluble in dimethyl sulfoxide at 22 mg/ml and is insoluble in water . Industrial production methods involve isolating this compound from the culture broth of Streptomyces MJ742-NF5 .
Chemical Reactions Analysis
Dephostatin undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include hydrogen fluoride, sodium fluoride, and tetrahydrofuran . Major products formed from these reactions include this compound itself and its analogs, such as methyl-3,4-dephostatin and ethyl-3,4-dephostatin .
Scientific Research Applications
Dephostatin has a wide range of scientific research applications:
Mechanism of Action
Dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, including CD45 and SHPTP-1 . It disrupts signaling through the SsrA-SsrB and PmrB-PmrA two-component regulatory systems in Salmonella, restoring sensitivity to the antibiotic colistin . This compound-induced protein oxidation may also contribute to its effects .
Comparison with Similar Compounds
Dephostatin is unique in its selective inhibition of protein tyrosine phosphatases and its ability to elevate calcium levels by mobilizing calcium from intracellular stores . Similar compounds include:
Methyl-3,4-dephostatin: A stable analog of this compound that does not inhibit CD45-associated protein tyrosine phosphatase.
Ethyl-3,4-dephostatin: Another stable analog that inhibits intracellular protein tyrosine phosphatases PTP1B and SHPTP-1.
These analogs share similar inhibitory properties but differ in their stability and specific targets .
Properties
IUPAC Name |
N-(2,5-dihydroxyphenyl)-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJOLYFWJWJPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934304 | |
Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151606-30-3 | |
Record name | Dephostatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151606-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dephostatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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